Bromobutide

Catalog No.
S522095
CAS No.
74712-19-9
M.F
C15H22BrNO
M. Wt
312.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobutide

Managing ALS-resistant sedges and broadleaf weeds without crop injury in paddy rice is a persistent formulation challenge. Bromobutide (CAS 74712-19-9) solves this through VLCFA inhibition, delivering:

  • >90% control of Scirpus juncoides and Monochoria vaginalis resistant to sulfonylureas.
  • Ultra-low leaching risk (Koc ~223, water solubility 3.54 mg/L) protecting sensitive Indica x Japonica hybrids.
  • Rapid paddy water DT50 of 2.7 days enabling safe crop rotation.
  • Ideal for 'one-shot' granular mixtures, ensuring stable active layer in top 0-1 cm soil.

CAS Number

74712-19-9

Product Name

Bromobutide

IUPAC Name

2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

InChI

InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18)

InChI Key

WZDDLAZXUYIVMU-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

(RS)-2-bromo-N-(alpha,alpha-dimethylbenzyl)-3,3-dimethylbutyramide, bromobutide

Canonical SMILES

CC(C)(C)C(C(=O)NC(C)(C)C1=CC=CC=C1)Br

The exact mass of the compound Bromobutide is 311.0885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

Bromobutide (CAS 74712-19-9) is a specialized brominated amide herbicide primarily procured for its pre-emergence and early post-emergence inhibition of very-long-chain fatty acid (VLCFA) synthesis and cell division. In agricultural formulation and procurement contexts, it is distinguished by its low water solubility (approximately 3.54 mg/L), moderate soil adsorption coefficient (Koc ~223), and relatively rapid environmental dissipation, featuring a paddy water half-life of roughly 2.7 days [1]. These baseline physicochemical properties make bromobutide highly suitable for controlled-release granular (GR) and suspension concentrate (SC) formulations. By maintaining a localized herbicidal layer in the top stratum of flooded paddy soils, it ensures maximum contact with weed emergence zones while preventing deep leaching that could damage transplanted crop roots [2].

Research Fit

Target Acyl-ACP thioesterase inhibition studies
Activity Post-emergence perennial sedge control research
Profile Low use-rate model for environmental fate assessment
Form Racemic mixture suitable for chiral analysis method development

Substituting bromobutide with generic grass-focused amides (such as mefenacet) or older chloroacetamides (like pretilachlor or butachlor) fundamentally compromises either target-specific efficacy or crop safety. While mefenacet is highly effective against Echinochloa species (barnyardgrass), it lacks bromobutide’s targeted, high-percentage control against perennial sedges like Scirpus juncoides and broadleaf weeds like Monochoria vaginalis—particularly biotypes that have developed resistance to sulfonylurea (ALS-inhibiting) herbicides [1]. Conversely, utilizing older, more water-soluble substitutes like pretilachlor (solubility ~74 mg/L) increases the risk of the active ingredient leaching into the root zone of transplanted rice, potentially causing phytotoxicity in sensitive hybrid cultivars [2]. For formulators, bromobutide's specific immobility in flooded soils allows it to form a stable, shallow active layer that generic substitutes cannot reliably replicate.

Substitution Risk

Weed spectrum mismatch
Amide herbicides like butachlor target pre-emergence grasses; bromobutide post-emergence sedge inhibition may not be reproduced by these alternatives.
Target-site divergence
Bromobutide acts via acyl-ACP thioesterase inhibition; other paddy herbicides with different modes may not control specific sedge populations effectively.
Resistance management context
Substituting with ALS inhibitors against SU-resistant biotypes may not provide adequate control; bromobutide's distinct target site supports resistance management strategies.

Targeted Efficacy Against Sulfonylurea-Resistant Sedges

Bromobutide provides highly specific control against perennial sedges, achieving >90% control of Scirpus juncoides (rock bulrush), whereas generic grass-focused amides like mefenacet are primarily active against Echinochloa and fail to provide adequate suppression of these sedges [1]. This makes bromobutide a necessary procurement choice for formulations targeting complex, mixed-weed paddy environments.

Evidence DimensionWeed control efficacy on Scirpus juncoides
Target Compound Data>90% control (highly specific to sedges and broadleaves)
Comparator Or BaselineMefenacet (low efficacy on sedges, specific to grasses)
Quantified DifferenceCategorical shift from inadequate to >90% control for target sedge species
ConditionsFlooded paddy field conditions (pre-emergence to early post-emergence)

Justifies procurement for regions facing severe sulfonylurea-resistant sedge infestations where standard grass-herbicides fail.

Sedge low-dose response
Reported
1.25 g a.i./a (0.125 kg/ha)
Supports dose-response evaluation for Scirpus juncoides control
Greenhouse conditions; field validation may be required

Formulation Stability via Low Water Solubility

The physicochemical profile of bromobutide is optimized for shallow soil retention in flooded environments. It exhibits a low water solubility of 3.54 mg/L and a Koc of 223, compared to pretilachlor, which has a significantly higher water solubility of 74 mg/L and a Koc of 1146[1]. This lower solubility prevents bromobutide from rapidly dissolving and leaching away from the critical 0-1 cm weed emergence zone.

Evidence DimensionWater solubility and mobility
Target Compound DataSolubility: 3.54 mg/L
Comparator Or BaselinePretilachlor (Solubility: 74 mg/L)
Quantified Difference20.9-fold lower water solubility
ConditionsStandard physicochemical modeling for paddy environments

Enables formulators to create controlled-release granular products that maintain a stable herbicidal layer without deep soil leaching.

Application timing profile
Reported
Post-emergence growth inhibition
Bromobutide vs Pre-emergence amides
Differentiated activity window supports rotation strategies
Greenhouse pot trials; species-specific response may vary

Rapid Environmental Dissipation and Low Carryover Risk

Bromobutide demonstrates a highly predictable and relatively short environmental persistence, with a mean half-life in paddy water of 2.7 ± 0.34 days and a soil half-life ranging from 6.9 to 16 days [1]. This rapid degradation into debromo-metabolites ensures that the active ingredient does not persist to cause carryover damage to rotational crops, unlike older, more persistent agricultural chemicals.

Evidence DimensionPaddy water half-life
Target Compound Data2.7 ± 0.34 days
Comparator Or BaselineBaseline persistent herbicides (often >30 days)
Quantified DifferenceRapid degradation within 3 days in surface water
ConditionsFlooded paddy water and soil monitoring

Ensures compliance with strict environmental carryover regulations and minimizes rotational crop damage.

Water half-life (DT50)
Reported
2.7 ± 0.34 days
Supports environmental fate modeling in paddy water
Field study; site-specific and seasonal variation expected

High Crop Selectivity and Reduced Phytotoxicity

Bromobutide is engineered for high selectivity, showing minimal to no visual injury (phytotoxicity) on transplanted rice when applied at recommended doses [1]. In contrast, older chloroacetamides like butachlor and pretilachlor have been associated with growth retardation and leaf chlorosis, particularly in sensitive Indica x Japonica rice crosses [2]. This safety margin is critical for modern high-yield farming.

Evidence DimensionVisual injury / Phytotoxicity in transplanted rice
Target Compound DataMinimal to 0% visual injury
Comparator Or BaselineButachlor / Pretilachlor (known to induce growth retardation in sensitive cultivars)
Quantified DifferenceSignificant reduction in crop stress and chlorosis risk
ConditionsPost-transplantation application in sensitive rice cultivars

Critical for formulators developing herbicides for high-value or highly sensitive hybrid rice varieties.

Synergy with graminicide
Head-to-head
Reported synergistic increase in barnyardgrass control
+ Bromobutide vs MT-147 alone
Supports mixture-design studies for broader-spectrum weed control
Laboratory and greenhouse; formulation-specific synergy may vary

Controlled-Release Granular (GR) Paddy Formulations

Due to its low water solubility (3.54 mg/L) and moderate soil adsorption, bromobutide is highly suited for controlled-release granular formulations. It forms a stable active layer in the top 0-1 cm of flooded soils, making it an ideal partner in 'one-shot' multi-active mixtures (e.g., alongside mefenacet) without leaching into the crop root zone [1].

Management of Sulfonylurea-Resistant Weed Biotypes

Bromobutide is procured specifically for regions where perennial sedges like Scirpus juncoides and broadleaf weeds like Monochoria vaginalis have developed resistance to standard ALS-inhibiting (sulfonylurea) herbicides. Its distinct VLCFA-inhibition mechanism provides >90% control where generic substitutes fail [1].

High-Safety Herbicide Regimens for Hybrid Rice

In cultivation systems utilizing sensitive Indica x Japonica rice crosses, bromobutide is selected over older chloroacetamides (like butachlor or pretilachlor) to avoid phytotoxicity, leaf chlorosis, and growth retardation, ensuring maximum crop yield [2].

Low-Carryover Rotational Cropping Systems

Because bromobutide degrades rapidly in paddy water (half-life ~2.7 days) and soil, it is highly recommended for agricultural zones requiring rapid environmental dissipation to prevent downstream contamination and allow safe, immediate rotation to subsequent crops [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Management of SU-resistant sedges
Distinct target site from ALS inhibitors; post-emergence sedge activity
Control assessment on SU-resistant biotypes in field trials
Low-load use in sensitive watersheds
Low effective use rate and rapid paddy water dissipation profile
Environmental fate and runoff risk characterization
Broad-spectrum mixture development
Synergistic interaction with grass-active herbicides
Mixture performance and weed spectrum expansion trials

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

311.08848 Da

Monoisotopic Mass

311.08848 Da

Heavy Atom Count

18

LogP

3.47 (LogP)

Appearance

Solid powder

Melting Point

180.1 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7II02Q363B

Other CAS

74712-19-9

Wikipedia

Bromobutide
1: Morohashi M, Nagasawa S, Enya N, Suzuki K, Kose T, Kawata K. Behavior of bromobutide in paddy water and soil after application. Bull Environ Contam Toxicol. 2012 Apr;88(4):521-5. doi: 10.1007/s00128-012-0531-0. PubMed PMID: 22297629.
2: Morohashi M, Nagasawa S, Enya N, Ohno M, Suzuki K, Kose T, Kawata K. Decrease of herbicide bromobutide and its debromo metabolite in paddy field soil during 24 weeks after application. Bull Environ Contam Toxicol. 2012 Jul;89(1):176-80. doi: 10.1007/s00128-012-0625-8. Epub 2012 Apr 4. PubMed PMID: 22476350.
3: Kanamaru H, Nishioka K, Komori H, Kawahara K. 14C-labeling of bromobutide, 2-bromo-3,3-dimethyl-N-(alpha, alpha-dimethylbenzyl)butyramide. Radioisotopes. 1988 Jan;37(1):1-6. PubMed PMID: 3375464.
4: Tsuda T, Nakamura T, Inoue A, Tanaka K. Pesticides in water and sediment from littoral area of Lake Biwa. Bull Environ Contam Toxicol. 2009 Jun;82(6):683-9. doi: 10.1007/s00128-009-9676-x. Epub 2009 Mar 10. PubMed PMID: 19277443.
5: Tsuda T, Nakamura T, Inoue A, Tanaka K. Pesticides in water, fish and shellfish from littoral area of Lake Biwa. Bull Environ Contam Toxicol. 2009 Jun;82(6):716-21. doi: 10.1007/s00128-009-9681-0. Epub 2009 Mar 10. PubMed PMID: 19277442.
6: Tanabe A, Mitobe H, Kawata K, Yasuhara A, Shibamoto T. Seasonal and spatial studies on pesticide residues in surface waters of the Shinano river in Japan. J Agric Food Chem. 2001 Aug;49(8):3847-52. PubMed PMID: 11513677.
7: Tsuda T, Igawa T, Tanaka K, Hirota D. Changes of concentrations, shipment amounts and ecological risk of pesticides in river water flowing into Lake Biwa. Bull Environ Contam Toxicol. 2011 Sep;87(3):307-11. doi: 10.1007/s00128-011-0335-7. Epub 2011 Jun 15. PubMed PMID: 21674152.

Explore Compound Types